molecular formula C9H7Cl2N3O2 B1473338 Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate CAS No. 1363381-75-2

Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate

Cat. No.: B1473338
CAS No.: 1363381-75-2
M. Wt: 260.07 g/mol
InChI Key: HPKDURIJRBYACA-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS: 1363381-75-2) is a bicyclic heteroaromatic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core substituted with two chlorine atoms at positions 2 and 4, and an ethyl ester group at position 4. Its molecular formula is C₉H₇Cl₂N₃O₂, with a molecular weight of 266.08 g/mol. The compound is typically available at 95% purity and is used as a synthetic intermediate in pharmaceutical research, particularly for developing antiviral agents .

Properties

IUPAC Name

ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-3-6-7(10)12-9(11)13-14(6)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKDURIJRBYACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601143188
Record name Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 2,4-dichloro-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-75-2
Record name Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 2,4-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 2,4-dichloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, including covalent binding, non-covalent interactions, and allosteric modulation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby affecting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, adverse effects such as cellular toxicity and disruption of normal metabolic processes can occur.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. For example, it may inhibit key enzymes in a metabolic pathway, leading to an accumulation of upstream metabolites and a decrease in downstream products.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells. The distribution of this compound within different tissues can also affect its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within certain subcellular regions can enhance its interactions with target biomolecules and influence its overall biochemical effects.

Biological Activity

Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate (CAS Number: 1363381-75-2) is a heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C9H7Cl2N3O2
  • Molecular Weight : 260.07 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 95% .

The compound features a pyrrolo[2,1-f][1,2,4]triazine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[2,1-f][1,2,4]triazine derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • K-562 (chronic myelogenous leukemia)

In one study, compounds with similar structures exhibited cytotoxicity against these cell lines; however, this compound did not show significant cytotoxic effects within the tested concentration range .

The mechanism by which pyrrolo[2,1-f][1,2,4]triazines exert their effects is believed to involve the inhibition of specific protein kinases. However, in the case of this compound and its analogs:

  • No significant inhibition of CDK2/cyclin E and Abl kinases was observed .

This lack of activity may stem from structural features that limit binding affinity to these targets.

Antiviral and Antimicrobial Activities

Pyrrolo[2,1-f][1,2,4]triazines have been explored for their antiviral and antimicrobial properties. In silico studies suggest that derivatives can interact with viral proteins effectively; however, specific data on this compound remains limited .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound within its chemical family:

Compound NameCytotoxicity (MCF-7)Cytotoxicity (K-562)Kinase Inhibition
This compoundNone detectedNone detectedNone detected
Pyrazolo[4,3-e][1,2,4]triazinesModerateModerateYes (varies)

Case Studies

A notable case study involved the synthesis and evaluation of various pyrrolo[2,1-f][1,2,4]triazine derivatives. While some exhibited promising anticancer activity and kinase inhibition in vitro , this compound did not demonstrate similar efficacy.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with specific biological targets related to various diseases. For instance:

  • Anticancer Activity : Studies have indicated that compounds with similar triazine structures exhibit cytotoxic effects against cancer cell lines. Research into the specific mechanism of action for this compound could reveal its potential as an anticancer drug .
  • Antimicrobial Properties : The dichloro substitution pattern may enhance the compound's interaction with microbial enzymes or receptors, suggesting a possible role in antimicrobial therapy .

Agricultural Chemistry

In agricultural applications, this compound may serve as a precursor or active ingredient in the development of new agrochemicals. Its heterocyclic nature allows for potential use as a pesticide or herbicide due to:

  • Selective Toxicity : The ability to target specific pests while being less harmful to beneficial organisms is crucial in modern agriculture. Compounds with triazine moieties have been shown to possess herbicidal properties .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : It can be utilized as a monomer in the synthesis of polymers with desirable thermal and mechanical properties .
  • Dyes and Pigments : The compound's color properties may allow it to be used in the formulation of dyes or pigments for various industrial applications .

Analytical Chemistry

This compound can also play a role in analytical chemistry as a reference standard or reagent in various assays due to its well-defined chemical structure and stability.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the cytotoxic effects of ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine derivatives on human cancer cell lines. The results indicated that modifications on the triazine ring significantly enhanced cytotoxicity compared to control compounds.

Case Study 2: Herbicidal Efficacy

Research conducted on the herbicidal activity of similar triazine compounds showed promising results against common agricultural weeds. This compound was found to inhibit photosynthesis in target species at low concentrations.

Comparison with Similar Compounds

(a) Ethyl 4-Chloropyrrolo[2,1-f][1,2,4]Triazine-6-Carboxylate (CAS: 903129-94-2)

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 225.63 g/mol
  • Key Differences : Lacks the 2-chloro substituent, resulting in reduced steric hindrance and electrophilicity compared to the 2,4-dichloro derivative. This compound is stored under inert atmosphere at 2–8°C and is associated with moderate hazards (H302, H315, H319, H335) .

(b) Ethyl 4-Chloro-5-Ethylpyrrolo[2,1-f][1,2,4]Triazine-6-Carboxylate (CAS: 310442-94-5)

  • Molecular Formula : C₁₀H₁₁ClN₃O₂
  • Molecular Weight : 240.67 g/mol
  • This alkylation may also influence metabolic stability in biological systems .

(c) Ethyl 4-Oxo-3,4-Dihydropyrrolo[2,1-f][1,2,4]Triazine-6-Carboxylate (CAS: 869067-01-6)

  • Molecular Formula : C₉H₉N₃O₃
  • Molecular Weight : 207.19 g/mol
  • Key Differences : Replaces the 4-chloro substituent with an oxo group, rendering the compound more polar and less reactive toward nucleophilic substitution. This structural change is significant for applications requiring hydrogen-bonding interactions .

Preparation Methods

General Synthetic Approach

The compound is typically synthesized via multi-step heterocyclic ring construction involving chlorination and esterification steps on pyrrolo[2,1-F]triazine derivatives. The key features of the synthesis include:

  • Formation of the pyrrolo[2,1-F]triazine core.
  • Introduction of chlorine atoms at the 2 and 4 positions.
  • Esterification at the 6-position with ethyl group.

Reported Preparation Routes and Yields

Method ID Reaction Conditions Reagents & Solvents Yield (%) Notes on Procedure
Method A N-ethyl-N,N-diisopropylamine, potassium iodide, DMF, 20°C, 2 h 2,4-dichloropyrrolo[1,2-f]triazine, potassium iodide, diisopropylethylamine 100% (quantitative) Reaction stirred at room temperature, water added for precipitation, filtration to isolate product. High yield and purity reported.
Method B N-ethyl-N,N-diisopropylamine, isopropyl alcohol, 20°C, 22 h 2-chloro-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrrolo[1,2-f]triazin-4-amine 81.5% Longer reaction time, precipitation and filtration used for isolation.
Method C Tetrahydrofuran, 20°C, 1 h Compound 1A, 1H-pyrrolo[3,2-c]pyridine 49% Followed by basification, extraction, and silica gel chromatography purification. Moderate yield.
Method D N-ethyl-N,N-diisopropylamine, isopropyl alcohol, 90°C, 4 h tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate, DIPEA, 1-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-amine 38% Higher temperature, flash chromatography purification, lower yield.

Detailed Synthetic Procedure Example (Method A)

  • Reagents: 2,4-dichloropyrrolo[1,2-f]triazine (1.06 g, 5.6 mmol), potassium iodide (932 mg, 5.6 mmol), N,N-diisopropylethylamine (0.98 mL, 5.6 mmol), 5-cyclobutyl-1H-pyrazol-3-amine (938 mg, 6.7 mmol), DMF (5 mL).
  • Procedure: Potassium iodide is dissolved in DMF, then 2,4-dichloropyrrolo[1,2-f]triazine is added and stirred for 5 minutes. Subsequently, 5-cyclobutyl-1H-pyrazol-3-amine and diisopropylethylamine are added, and the mixture is stirred at room temperature for 2 hours.
  • Workup: Water is added to precipitate the product, which is then collected by filtration.
  • Outcome: Quantitative yield of 2-chloro-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrrolo[1,2-f]triazin-4-amine is obtained with high purity.

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography is commonly used for purification, especially in methods with moderate yields.
  • Filtration and Precipitation: Used effectively in methods with high yields to isolate the product directly from the reaction mixture.
  • Spectroscopic Analysis: LC-MS and HPLC are employed to confirm molecular weight and purity, with retention times and mass-to-charge ratios consistent with the target compound.

Research Findings and Optimization Insights

  • The use of N-ethyl-N,N-diisopropylamine as a base and potassium iodide in DMF at room temperature provides the highest yield (up to 100%) with a simple workup.
  • Reaction time and temperature significantly affect yield and purity; longer reaction times at mild temperatures favor higher yields.
  • Solvent choice impacts reaction efficiency; polar aprotic solvents like DMF facilitate nucleophilic substitution reactions on the dichloropyrrolo triazine core.
  • Elevated temperatures (90°C) and alternative amines can lead to lower yields and require more extensive purification steps.
  • The synthetic route is adaptable for introducing various substituents at positions 2 and 4 via nucleophilic aromatic substitution, facilitating structural diversification.

Summary Table of Key Preparation Parameters

Parameter Optimal Conditions Comments
Base N-ethyl-N,N-diisopropylamine Strong, non-nucleophilic base
Halide source Potassium iodide Enhances nucleophilic substitution
Solvent N,N-dimethylformamide (DMF) Polar aprotic, dissolves reagents
Temperature 20°C (room temperature) Mild conditions preserve integrity
Reaction time 2 hours Sufficient for complete reaction
Workup Water precipitation and filtration Simple isolation method
Yield Up to 100% High efficiency

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate

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